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Compound of Interest

Compound Name:
4-Azoniaspiro[3.5]nonan-2-

ol;chloride

Cat. No.: B057544 Get Quote

Introduction

4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS No. 15285-58-2) is a quaternary ammonium

compound featuring a unique spirocyclic system. This structure, which combines two rings

sharing a central nitrogen atom, imparts a high degree of rigidity and specific spatial

arrangement.[1] Such compounds are of increasing interest in pharmacology, biochemistry, and

materials science for their potential as therapeutic agents, phase-transfer catalysts, and

components of anion exchange membranes.[1] The presence of a hydroxyl group further

enhances its potential for biological interactions and chemical reactivity.[1]

This technical guide outlines the expected spectroscopic characteristics of 4-
Azoniaspiro[3.5]nonan-2-ol;chloride and provides generalized, detailed protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, which are crucial for the structural elucidation and quality control of this and similar novel

chemical entities.

Disclaimer:Specific experimental spectroscopic data for 4-Azoniaspiro[3.5]nonan-2-
ol;chloride is not readily available in the public domain. The data presented in the following

tables are expected values based on the known chemical structure and spectroscopic

principles. They are intended to serve as a reference guide for researchers.
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The following tables summarize the anticipated spectroscopic data for 4-
Azoniaspiro[3.5]nonan-2-ol;chloride.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (Proton) ¹³C NMR (Carbon)

Expected Chemical Shift (δ) ppm Expected Chemical Shift (δ) ppm

~ 4.0 - 4.5 (m, 1H, -CH-OH) ~ 65 - 70 (-CH-OH)

~ 3.5 - 4.0 (m, 4H, -CH₂-N⁺-) ~ 60 - 65 (-CH₂-N⁺-)

~ 3.0 - 3.5 (m, 2H, -CH₂-C-N⁺-) ~ 45 - 50 (Spiro Carbon - C-N⁺)

~ 2.0 - 2.5 (m, 2H, cyclobutyl ring) ~ 30 - 35 (Piperidinyl ring)

~ 1.6 - 2.0 (m, 6H, piperidinyl ring) ~ 20 - 25 (Cyclobutyl ring)

Table 2: Predicted IR Absorption Data

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong

C-N Stretch (Quaternary

Amine)
1150 - 1250 Medium-Weak

C-O Stretch (Alcohol) 1050 - 1150 Medium-Strong

Table 3: Predicted Mass Spectrometry Data
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Technique Expected Ion Expected m/z

Electrospray Ionization (ESI+) [M]⁺ (Cation) ~158.14

[M+H]⁺ (Protonated Cation -

less likely)
~159.15

ESI- (less common for this

structure)

[M+Cl]⁻ (Adduct with counter-

ion)
~193.10

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of novel

azonia-spiro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a

suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆). The

choice of solvent is critical as the compound is an ionic salt.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz) and Fourier transform.
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Phase and baseline correct the spectrum. Calibrate the chemical shift reference to the

residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 5

seconds.

Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the

ATR crystal.

Background Scan: Perform a background scan of the empty ATR crystal to account for

atmospheric CO₂ and H₂O.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Data Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the cation and analyze its fragmentation

pattern.
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Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific LTQ Orbitrap

XL) with an Electrospray Ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Ionization: Operate the ESI source in positive ion mode. Typical settings: spray voltage of

4.5 kV, capillary temperature of 275°C.

Data Acquisition: Acquire full scan mass spectra over an m/z range of 100-500. For

structural confirmation, perform tandem MS (MS/MS) by isolating the parent ion ([M]⁺) and

subjecting it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the general workflow and logical connections in the

spectroscopic characterization process.
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Diagram 1: General Workflow for Spectroscopic Characterization
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Diagram 2: Logical Relationship of Spectroscopic Data

Experimental Data

Proposed Structure
(4-Azoniaspiro[3.5]nonan-2-ol)

NMR Data
(C/H Framework)

predicts

IR Data
(Functional Groups)

predicts

MS Data
(Molecular Mass)

predictsconfirms confirms confirms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
Azonia-Spiro Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-
4-azoniaspiro-3-5-nonan-2-ol-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b057544
https://www.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-4-azoniaspiro-3-5-nonan-2-ol-chloride
https://www.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-4-azoniaspiro-3-5-nonan-2-ol-chloride
https://www.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-4-azoniaspiro-3-5-nonan-2-ol-chloride
https://www.benchchem.com/product/b057544#spectroscopic-data-nmr-ir-mass-spec-of-4-azoniaspiro-3-5-nonan-2-ol-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

